Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate
Description
Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate is an ortho-substituted benzoate derivative featuring a brominated hydroxyphenyl group linked via an amino bridge. The ortho-substitution in the target compound likely introduces steric hindrance and distinct hydrogen-bonding patterns compared to the para-isomer, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-10-11-9-12(17)7-8-15(11)19/h3-9,18-19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZFVRCBGXIWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Reduction: The brominated compound is then reduced to form the corresponding benzylamine derivative.
Esterification: The benzylamine derivative is reacted with ethyl benzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivative.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted bromobenzene derivative.
Scientific Research Applications
Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-{[Benzyl(2-phenylethyl)carbamothioyl]amino}benzoate (C200-1995)
- Molecular Formula : C₂₅H₂₆N₂O₂S
- Key Features : Incorporates a carbamothioyl group, increasing lipophilicity (logP = 5.9968 ) and molecular weight (418.56 g/mol ) compared to the target compound. The thioamide group enhances metal-binding capacity, making it suitable for catalytic or medicinal chemistry applications .
- Hydrogen Bonding: Only one hydrogen bond donor (vs. two in the target compound), reducing polar interactions .
Ethyl 2-[(2-Cyanoacetyl)amino]benzoate
- Applications: Used as a pharmaceutical intermediate (e.g., for pesticides or dyes). The cyanoacetyl group introduces strong electron-withdrawing effects, altering electronic properties compared to the bromo-hydroxyphenyl group in the target compound .
- Reactivity: The cyano group facilitates nucleophilic reactions, whereas the bromine in the target compound may undergo substitution or cross-coupling reactions .
Functional Group and Application Comparisons
*Inferred based on positional isomer ; †Estimated using substituent contribution methods.
Key Research Findings
- Substituent Position : Ortho-substitution in the target compound likely reduces reactivity in polymerization compared to para-substituted analogs due to steric effects .
- Hydrogen Bonding: The hydroxyl and amino groups enable robust intermolecular interactions, critical for crystal engineering or drug-target binding .
- Lipophilicity: Bromine and aromatic rings increase logP values, suggesting moderate bioavailability compared to more polar derivatives (e.g., cyanoacetyl analogs) .
Biological Activity
Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate, a derivative of benzoic acid, has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a hydroxyl group, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 350.21 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:
- Free Radical Bromination : The bromine atom can participate in radical reactions, enhancing the compound's reactivity.
- Nucleophilic Substitution : The hydroxyl group facilitates nucleophilic attacks on electrophilic centers in biological molecules.
- Hydrogen Bonding : The hydroxyl group enhances the ability to form hydrogen bonds, influencing solubility and target interaction.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest at the G1 phase. Studies have demonstrated that derivatives can affect tumor-associated macrophages (TAMs), correlating with tumor progression and metastasis .
- Antioxidant Activity : Compounds with similar structures have been reported to possess significant radical scavenging properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : The presence of the hydroxyl group may enhance oral bioavailability.
- Distribution : Lipophilicity due to the ethyl ester may facilitate tissue penetration.
- Metabolism : Similar compounds undergo metabolic transformations that can yield active metabolites.
- Excretion : Understanding the elimination pathways is essential for assessing potential toxicity.
Comparative Analysis
A comparative analysis with related compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-[(2-hydroxybenzyl)amino]benzoate | Lacks bromine; different reactivity profile | Moderate anticancer activity |
| Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoate | Different bromine position; affects biological activity | Enhanced enzyme inhibition |
| Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate | Contains chlorine instead of bromine; alters properties | Reduced antioxidant activity |
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in vitro and in vivo:
- In Vitro Anticancer Studies : Cell lines treated with the compound exhibited reduced viability and increased apoptosis markers compared to controls .
- Animal Models : In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with the compound .
- Mechanistic Studies : Research utilizing molecular docking has elucidated potential binding sites on target enzymes, providing insights into how structural modifications can enhance or diminish activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
